Bienvenue dans la boutique en ligne BenchChem!

Regorafenib N-β-D-Glucuronide

Pharmacology Drug Metabolism Kinase Inhibition

Regorafenib N-β-D-Glucuronide (designated M7 or RG) is the uridine 5′-diphosphate glucuronosyltransferase (UGT)1A9-mediated N-β-D-glucuronide conjugate of the oral multikinase inhibitor regorafenib, formed as a phase II inactivation metabolite. Unlike the parent drug and its active metabolites M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide), M7 is a centrally N-linked glucuronide with negligible kinase inhibitory activity and functions primarily as an elimination product and a substrate for hepatic uptake transporters such as OATP1B2.

Molecular Formula C₂₇H₂₃ClF₄N₄O₉
Molecular Weight 658.94
Cat. No. B1153601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegorafenib N-β-D-Glucuronide
Synonyms(2S,3S,4S,5R,6R)-6-(1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)ureido)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₂₇H₂₃ClF₄N₄O₉
Molecular Weight658.94
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Regorafenib N-β-D-Glucuronide (M7 Metabolite): Certified Analytical Reference Standard for Pharmacokinetic and Transporter Studies


Regorafenib N-β-D-Glucuronide (designated M7 or RG) is the uridine 5′-diphosphate glucuronosyltransferase (UGT)1A9-mediated N-β-D-glucuronide conjugate of the oral multikinase inhibitor regorafenib, formed as a phase II inactivation metabolite [1]. Unlike the parent drug and its active metabolites M-2 (regorafenib-N-oxide) and M-5 (N-desmethyl-regorafenib-N-oxide), M7 is a centrally N-linked glucuronide with negligible kinase inhibitory activity and functions primarily as an elimination product and a substrate for hepatic uptake transporters such as OATP1B2 [2][3]. The compound is available as a high-purity (>99%) reference standard from certified suppliers, enabling its use as a quantitative analytical tracer in bioanalytical method development, pharmacokinetic modeling, and drug transporter research [3].

Why Regorafenib N-β-D-Glucuronide Cannot Be Replaced by Regorafenib, M-2, or M-5 in Analytical and Mechanistic Workflows


Regorafenib N-β-D-Glucuronide (M7) is a structurally and functionally distinct chemical entity that cannot be interchanged with regorafenib or its pharmacologically active metabolites M-2 and M-5. Whereas regorafenib, M-2, and M-5 exhibit comparable multikinase inhibition profiles in competitive binding and cell-based assays [1], M7 is an inactivated N-glucuronide conjugate devoid of meaningful kinase inhibitory activity and is instead a substrate of hepatic uptake transporters and gut microbial β-glucuronidase enzymes [2]. Furthermore, M7 represents only 3.1% of total circulating radioactivity versus 57.4% for regorafenib, yet its systemic exposure is uniquely amplified (5.6-fold AUC increase) under conditions of impaired OATP1B2-mediated hepatic clearance—a dispositional vulnerability not shared by parent drug or M-2/M-5 [3]. Its substitution with parent compound or active metabolites in any quantitative analytical workflow, transporter study, or gut microbiome reactivation assay would yield fundamentally invalid results.

Regorafenib N-β-D-Glucuronide Selection Evidence: Quantitative Differentiation from In-Class Comparators


Pharmacological Inactivity: M7 Is an Inactivated Glucuronide Conjugate, Not a Kinase Inhibitor

Regorafenib N-β-D-glucuronide (M7) is explicitly classified as an inactive glucuronide conjugate, whereas regorafenib, M-2, and M-5 retain multikinase inhibitory activity. M-2 and M-5 demonstrated kinase inhibition profiles and potency comparable to regorafenib in competitive binding assays and cell-based assays, and all three inhibited tumor growth in murine xenograft models [1]. In contrast, M7 is formed via UGT1A9-mediated glucuronidation as a deactivating elimination pathway; the glucuronide conjugate has no reported kinase inhibitory activity and is described in peer-reviewed literature as one of the 'inactive glucuronides' [2]. The NCI formulary lists only M-2 and M-5 as the two major metabolites possessing 'similar pharmacological activities compared to regorafenib' and does not attribute pharmacological activity to M7 [3].

Pharmacology Drug Metabolism Kinase Inhibition

Plasma Exposure: M7 Is a Minor Circulating Component with Quantitatively Distinct Systemic Exposure

In a definitive human mass balance study following a single 120 mg oral dose of [14C]regorafenib to healthy subjects (n=4), M7 was a quantitatively minor plasma component with a mean AUC(0–144 h) of 2.43 mg-Eq·h/L (%CV 37), representing only 3.1% of total circulating radioactivity [1]. This compares to regorafenib AUC(0–144 h) of 46.89 mg-Eq·h/L (57.4% of total), M-2 AUC of 20.16 mg-Eq·h/L (28.7%), and M-5 AUC of 2.00 mg-Eq·h/L (6.3%). The Cmax of M7 was 137–174 μg-Eq/L across subjects, approximately 10- to 20-fold lower than regorafenib Cmax (1360–2750 μg-Eq/L) and substantially lower than M-2 Cmax (370–1480 μg-Eq/L) [1]. The M7 plasma concentration–time profile was detectable over a wide time frame but without the prominent secondary maxima observed for regorafenib and M-2, indicating a distinct disposition pattern [1].

Pharmacokinetics Bioanalysis Metabolite Profiling

Unique N-Glucuronide Structure Confers Differential Gut Microbial β-Glucuronidase Processing

Regorafenib N-β-D-glucuronide (M7) contains a central N-linked glucuronide moiety, which is structurally distinct from the more common terminal O-linked glucuronides found in most drug conjugates [1]. Screening of 31 purified gut microbial β-glucuronidase (GUS) enzymes revealed that only 4 (R. gnavus3, R. hominis2, H11G11, FpL2-6) were capable of processing M7, with catalytic efficiencies (kcat/Km) ranging from 1.21 × 10² to 9.94 × 10³ s⁻¹ M⁻¹ [1]. In comparison, these same four enzymes processed the standard reporter substrate 4-methylumbelliferyl glucuronide (4-MUG) with kcat/Km values of 8.92 × 10⁴ to 5.40 × 10⁵ s⁻¹ M⁻¹, representing a 10- to 100-fold faster turnover rate than for M7 [1]. The uniquely restricted enzyme repertoire and slower catalytic rates are attributed to steric hindrance from the centrally positioned glucuronide and distinct electronic characteristics of the N-linkage [1]. Site-directed mutagenesis at positions V415, G441, and S344 in Rg3GUS significantly reduced or eliminated M7 processing while sparing 4-MUG activity, confirming substrate-specific active site contacts [1].

Microbiome Pharmacology Drug Metabolism Gut Toxicity

OATP1B2 Transporter-Dependent Disposition: M7 Systemic Exposure Is Uniquely Amplified Under Impaired Hepatic Uptake

In a direct comparative study using wild-type and OATP1B2-knockout mice orally administered regorafenib (10 mg/kg), the deficiency of the hepatic uptake transporter OATP1B2 had minimal effects on plasma levels of regorafenib, M-2 (regorafenib-N-oxide), and M-5 (N-desmethyl-regorafenib-N-oxide), but profoundly elevated the systemic exposure of M7 [1]. Specifically, the area under the plasma concentration–time curve (AUC) for M7 was increased by 5.6-fold, and the peak plasma concentration (Cmax) was increased by 5.1-fold in OATP1B2-knockout mice compared to wild-type controls [1]. This selective effect on M7, but not on parent drug or the oxidative metabolites, was confirmed and extended by population-based parent-metabolite pharmacokinetic modeling (NONMEM), which further demonstrated that sex and Oatp1b2 status strongly interact to influence M7 systemic exposure [2]. The model incorporates a specific RG (M7) clearance parameter (CLM2) and an enterohepatic recirculation compartment, mechanistically linking OATP1B2-mediated hepatic uptake to M7 elimination [2].

Drug Transporters Hepatic Clearance Pharmacokinetic Modeling

Fecal Excretion Variability: M7 Exhibits Extreme Inter-Subject Variability Distinct from Parent Drug

In the human mass balance study following a single 120 mg oral dose of [14C]regorafenib, the mean fecal excretion of M7 was 5.0% of the administered dose, but with an exceptionally high inter-subject coefficient of variation (%CV) of 129%, ranging from negligible amounts (0.03% and 0.3% of dose) in two subjects to approximately 6.0% and 13.7% of dose in the other two subjects [1]. This extreme variability in fecal M7 recovery contrasts sharply with the relatively consistent fecal excretion of parent regorafenib, which accounted for a mean of 47.2% of the administered dose with a %CV of only 18% [1]. Urinary excretion of M7 was more consistent (%CV 17%, mean 12.9% of dose), indicating that the high variability is specific to the fecal/biliary elimination route of the glucuronide conjugate and likely reflects inter-individual differences in UGT1A9 activity, OATP1B-mediated hepatic uptake, and/or gut microbial β-glucuronidase-mediated deconjugation [1].

Drug Disposition Metabolic Fate Clinical Pharmacology

Certified High-Purity Reference Standard Enables Robust Bioanalytical Method Validation

Regorafenib N-β-D-glucuronide (RG) reference standard was sourced from Toronto Research Chemicals Inc. at >99% purity for the development and validation of a quantitative LC-MS/MS method for regorafenib and its metabolites in mouse plasma [1]. The validated method achieved a lower limit of quantification (LLOQ) of 5 ng/mL for M7, with within-day precision of 2.59–6.82% and accuracy of 94.5–111%, meeting FDA bioanalytical method validation criteria [1]. The identity and structure of M7, isolated from human urine, was confirmed by NMR spectroscopy, providing orthogonal structural authentication [1]. In contrast, the active metabolites M-2 and M-5, while also commercially available as reference standards, do not possess the unique N-glucuronide structural features that make M7 the appropriate standard for methods specifically intending to quantify the glucuronidation pathway distinct from oxidative metabolism [1].

Analytical Chemistry Reference Standards LC-MS/MS Method Development

Regorafenib N-β-D-Glucuronide: Application Scenarios Derived from Quantitative Differentiation Evidence


Quantitative Bioanalytical Tracer for Pharmacokinetic Mass Balance and Metabolite Profiling Studies

When conducting definitive human or preclinical mass balance studies of regorafenib, M7 must be independently quantified as a distinct analyte using its own certified reference standard. The validated LC-MS/MS method achieving an LLOQ of 5 ng/mL and >99% purity reference material [1] enables accurate determination of the M7 plasma AUC contribution (2.43 mg-Eq·h/L, 3.1% of total radioactivity) and its fecal excretion (5.0% of dose, %CV 129%) [2]. Substitution with regorafenib or M-2/M-5 reference standards would produce invalid glucuronidation pathway data.

Functional Probe Substrate for OATP1B Transporter Activity and Drug–Drug Interaction Assessment

M7 is the only regorafenib-derived analyte suitable for probing OATP1B2/OATP1B1-mediated hepatic uptake function, as evidenced by the selective 5.6-fold AUC and 5.1-fold Cmax increase in OATP1B2-knockout mice with no corresponding change in parent drug or oxidative metabolite exposure [1][2]. This selectivity makes M7 an ideal biomarker candidate for in vitro–in vivo extrapolation of OATP1B-mediated clearance and for assessing the impact of OATP1B genetic polymorphisms or co-administered inhibitors on regorafenib disposition.

Authentic Substrate for Gut Microbial β-Glucuronidase Screening and Inhibitor Development

For drug discovery programs targeting gut microbial β-glucuronidases to ameliorate regorafenib-induced diarrhea, M7 is the only chemically authentic substrate. Its unique central N-glucuronide structure restricts processing to only 4 of 31 gut microbial GUS enzymes, with catalytic efficiencies (kcat/Km = 1.21 × 10² to 9.94 × 10³ s⁻¹ M⁻¹) that are 10- to 100-fold lower than standard O-glucuronide reporter substrates [1]. Standard substrates such as 4-MUG or pNPG cannot recapitulate the steric and electronic constraints of the N-glucuronide linkage and would fail to identify regorafenib-specific GUS inhibitors.

Inactive Metabolite Control for Kinase Selectivity Profiling and Cellular Assays

In pharmacological studies designed to attribute biological effects to regorafenib versus its active metabolites M-2 and M-5, M7 serves as the essential negative control. Since M-2 and M-5 retain kinase inhibition potency comparable to regorafenib [1], but M7 is an inactivated glucuronide conjugate [2][3], its inclusion in assay panels allows unambiguous differentiation between effects mediated by active drug species versus glucuronide-related off-target interactions.

Quote Request

Request a Quote for Regorafenib N-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.